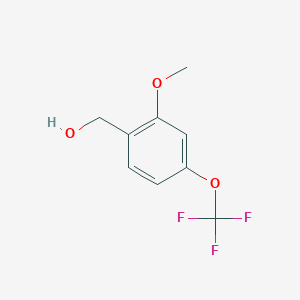

2-甲氧基-4-(三氟甲氧基)苄醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

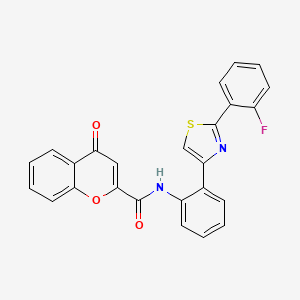

The synthesis of compounds related to 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol often involves the use of activating agents or catalysts to introduce methoxy and trifluoromethoxy groups into the benzyl alcohol framework. For instance, the combination of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) with trifluoromethanesulfonic anhydride forms a potent system for generating glycosyl triflates from thioglycosides, demonstrating the reactivity of methoxy and trifluoromethoxy groups under catalytic conditions (Crich & Smith, 2000).

Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol and related compounds can be elucidated through crystallography and computational chemistry methods. For example, a study on a related compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, provides insights into the orthorhombic crystal system, highlighting the impact of fluorine and methoxy substitutions on molecular geometry and stability (Xu Liang, 2009).

Chemical Reactions and Properties

The presence of both methoxy and trifluoromethoxy groups in 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol influences its chemical reactivity. These groups can activate the benzyl alcohol towards nucleophilic substitution reactions, as well as affect its oxidation and reduction behavior. For example, the photocatalytic oxidation of benzyl alcohol derivatives, including those with trifluoromethyl groups, into corresponding aldehydes demonstrates the role of these substituents in facilitating oxidation reactions under specific conditions (Higashimoto et al., 2009).

Physical Properties Analysis

The physical properties of 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol, such as boiling point, melting point, solubility, and density, are influenced by the molecular structure and the nature of the substituents. The electron-withdrawing effect of the trifluoromethoxy group, coupled with the electron-donating methoxy group, can impact the compound's polarity, volatility, and interactions with solvents. Studies focusing on the electron-withdrawing capacity of the trifluoromethoxy group provide insights into its influence on compound properties (Castagnetti & Schlosser, 2002).

Chemical Properties Analysis

The chemical properties of 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and behavior in chemical reactions, are shaped by the presence of the methoxy and trifluoromethoxy groups. These groups' effects on the electron density of the aromatic ring and the alcohol functionality influence the compound's reactivity in various chemical contexts. Research on the long-range electron-withdrawing effects of the trifluoromethoxy group provides valuable information on how it affects the reactivity of compounds containing this group (Castagnetti & Schlosser, 2002).

科学研究应用

光催化氧化

已经研究了2-甲氧基-4-(三氟甲氧基)苄醇及其衍生物在可见光照射下在二氧化钛上的光催化氧化性能。这个过程有效地将这些化合物转化为它们相应的醛,展示了在氧气氛围中高转化率和选择性。这一发现突显了这些化合物在光催化应用中的潜力,因为它们对紫外光和可见光的响应性,这是由于TiO2表面形成的特征性表面络合物 (Higashimoto et al., 2009)。

醇的苄基化

已经证明了使用稳定的吡啶盐对醇进行混合加热苄基化,2-甲氧基-4-(三氟甲氧基)苄醇相关化合物有效地将醇转化为苄醚。这个过程产生了良好到优秀的结果,表明这些化合物在醇的苄基化中的重要性,并展示了它们在合成化学中的实用性 (Poon & Dudley, 2006)。

电子吸引性能

2-甲氧基-4-(三氟甲氧基)苄醇中的三氟甲氧基基团相比于甲氧基和三氟甲基基团表现出卓越的电子吸引能力。它对芳基金属化合物的碱性甚至从远处位置影响的能力突显了它在设计特定反应底物中的实用性,为合成化学中这类取代基的作用提供了见解 (Castagnetti & Schlosser, 2002)。

合成和结构分析

对与2-甲氧基-4-(三氟甲氧基)苄醇密切相关的化合物的合成和晶体结构的研究为它们的结构特征提供了宝贵的信息。例如,通过与甲氧基钠处理合成复杂分子提供了关于它们在材料科学和药物化学中潜在应用的见解 (Liang, 2009)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements H315, H319, and H335 suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

[2-methoxy-4-(trifluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-4,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVZUQJDAINLSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-(trifluoromethoxy)benzyl alcohol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3,4-dimethylbenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2493846.png)

![Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B2493850.png)

![2-(3-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2493854.png)

![N-[(2-Oxo-1,3-oxazolidin-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2493862.png)